molecular formula C24H32N2O4 B11335998 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11335998
M. Wt: 412.5 g/mol
InChI Key: QATKODMGOIIRMB-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a benzamide core substituted with trimethoxy groups and a piperidinyl ethyl chain, making it a versatile molecule for various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

  • Introduction of the Piperidinyl Ethyl Chain: : The next step involves the introduction of the piperidinyl ethyl chain. This can be done by reacting the benzamide with 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

  • Substitution: : The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

  • Medicinal Chemistry: : It serves as a lead compound for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

  • Biological Studies: : The compound is used in studies investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

  • Pharmacology: : It is employed in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Industrial Applications: : The compound can be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets:

  • Molecular Targets: : The compound may interact with neurotransmitter receptors, ion channels, and enzymes, modulating their activity.

  • Pathways Involved: : It can influence signaling pathways such as the dopaminergic, serotonergic, and cholinergic systems, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of both the trimethoxybenzamide core and the piperidinyl ethyl chain, which confer distinct pharmacological properties and make it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C24H32N2O4/c1-17-8-10-18(11-9-17)20(26-12-6-5-7-13-26)16-25-24(27)19-14-21(28-2)23(30-4)22(15-19)29-3/h8-11,14-15,20H,5-7,12-13,16H2,1-4H3,(H,25,27)

InChI Key

QATKODMGOIIRMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3

Origin of Product

United States

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